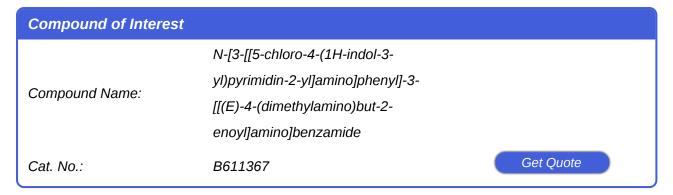




Application Notes and Protocols for THZ1 In Vivo Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of THZ1, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), in in vivo animal studies. The information is compiled from various preclinical studies to guide the design and execution of experiments for evaluating the efficacy and toxicity of THZ1 in various cancer models.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of THZ1 used in several in vivo animal studies across different cancer types. This allows for easy comparison of experimental parameters.



Cancer Type	Animal Model	THZ1 Dosage	Administr ation Route	Frequenc y	Vehicle	Key Findings
Multiple Myeloma	NOD/SCID y mice with U266 or PS-R/Luc xenografts	10 mg/kg	Intraperiton eal (i.p.)	Twice daily (BID), 5 days/week	10% DMSO in 5% dextrose in water (D5W)	Significantl y improved survival, reduced tumor burden with minimal toxicity.[1] [2][3]
T-cell Acute Lymphobla stic Leukemia (T-ALL)	Biolumines cent xenografte d mouse model with KOPTK1 cells	10 mg/kg	Intravenou s (i.v.)	Twice daily (BID)	Not specified	Reduced tumor cell proliferatio n with no observable toxicity.[4] [5][6]
Cholangioc arcinoma (CCA)	Nude mice with HuCCT1 xenografts	10 mg/kg	Intraperiton eal (i.p.)	Twice daily (BID)	10% DMSO and 90% dextrose 5% in water	Significantl y suppresse d xenograft growth and prolonged survival with bearable toxicity.[7]
Neuroblast oma (NB)	Xenograft models of MYCN- amplified	10 mg/kg	Intravenou s (i.v.)	Twice daily (BID)	Not specified	Profoundly reduced tumor volume after 28



	human NB					days of
	(Kelly cells)					treatment
						with no
						obvious
						side
						effects.[5]
Urothelial Carcinoma	Nude mice with T24 or BFTC-905 xenografts	10 mg/kg/day	Intraperiton eal (i.p.)	Daily	Saline/DM SO	Enhanced gemcitabin e-induced cytotoxicity.
Small Cell Lung Cancer (SCLC)	Autochthon ous SCLC mouse models	10 mg/kg	Not specified	Twice a day	Not specified	Significant suppressio n of tumor growth.[5]

Experimental Protocols

Detailed methodologies for key experiments involving THZ1 in in vivo animal studies are provided below.

Animal Models and Tumor Implantation

- Xenograft Mouse Models:
 - Cell Lines: A variety of human cancer cell lines have been used, including multiple myeloma (U266, PS-R/Luc), T-ALL (KOPTK1), cholangiocarcinoma (HuCCT1), neuroblastoma (Kelly), and urothelial carcinoma (T24, BFTC-905).[1][5][7][8]
 - Animal Strains: Commonly used immunocompromised mouse strains include NOD/SCIDy (NSG) and nude mice.[1][7][8]
 - Implantation:
 - Subcutaneous Xenografts: Typically, 3 x 10⁶ to 5 x 10⁶ cells are suspended in a mixture of phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) and injected



subcutaneously into the flank of the mice.[2][7]

 Systemic (Orthotopic) Xenografts: For hematological malignancies like multiple myeloma, 1 x 10⁶ to 5 x 10⁶ luciferase-labeled cells can be injected intravenously via the tail vein.[1][2]

THZ1 Formulation and Administration

- Formulation:
 - THZ1 is typically formulated in a vehicle suitable for in vivo administration. A common vehicle is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W) or 10% DMSO and 90% dextrose 5% in water.[1][2][7]
 - \circ For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μ L, the working solution concentration would be 2 mg/mL.[6]
- Administration:
 - Intraperitoneal (i.p.) Injection: This is a common route of administration for THZ1 in xenograft models.[1][2][7][8]
 - Intravenous (i.v.) Injection: This route has also been used, particularly in models of hematological cancers.[4][5]
 - Dosing Schedule: A frequent dosing schedule is twice daily (BID) for 5 consecutive days, followed by a 2-day break each week.[1][2][3] Daily administration has also been reported.
 [8]

Efficacy and Toxicity Assessment

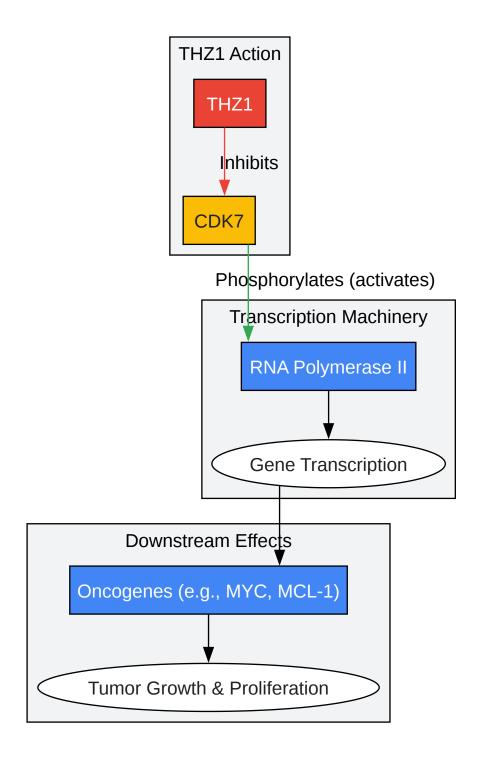
- Tumor Growth Monitoring:
 - Subcutaneous Tumors: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: V = 0.5 × length × width².[1][2]
 - Systemic Tumors: For luciferase-expressing tumor cells, tumor burden can be monitored using an in vivo imaging system (e.g., IVIS) after intraperitoneal injection of luciferin.[1][2]



- Toxicity Monitoring:
 - Animal body weight should be measured every other day throughout the study to monitor for signs of toxicity. Significant weight loss (>20%) is a common endpoint.[1][2]
 - General health and behavior of the animals should be observed daily.
- Pharmacodynamic Markers:
 - At the end of the study, tumors can be excised, and Western blot analysis can be performed to assess the levels of target proteins and downstream effectors, such as phosphorylated RNA Polymerase II, c-MYC, and MCL-1, to confirm the mechanism of action of THZ1 in vivo.[1]

Visualizations Signaling Pathway of THZ1 Target



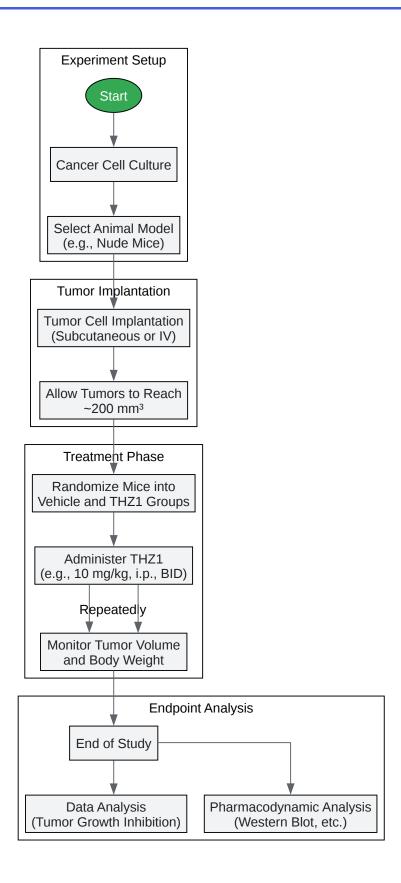


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Caption: Simplified signaling pathway of THZ1 targeting CDK7 to inhibit transcription.

Experimental Workflow for In Vivo THZ1 Studies





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